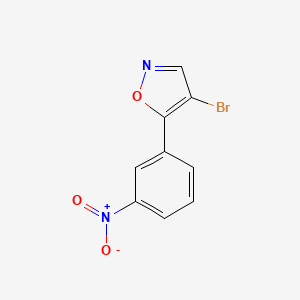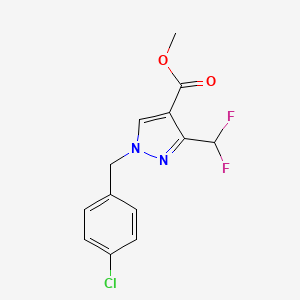
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the 4-position and a nitrophenyl group at the 5-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(3-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3-nitrobenzoyl chloride with 4-bromo-2-aminophenol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products
Substitution: Formation of 4-substituted-5-(3-nitrophenyl)-1,2-oxazole derivatives.
Reduction: Formation of 4-bromo-5-(3-aminophenyl)-1,2-oxazole.
Oxidation: Formation of oxidized derivatives of the phenyl ring.
Scientific Research Applications
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(3-nitrophenyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the oxazole ring can participate in hydrogen bonding and π-π interactions with target molecules.
Comparison with Similar Compounds
4-Bromo-5-(3-nitrophenyl)-1,2-oxazole can be compared with other similar compounds, such as:
3-Bromo-2-methyl-5-(4-nitrophenyl)thiophene: Similar in structure but contains a thiophene ring instead of an oxazole ring.
4-Bromo-3’-nitroacetophenone: Contains a nitrophenyl group but lacks the oxazole ring.
4-Bromo-5-(2-chloro-benzoylamino)-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring and a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H5BrN2O3 |
|---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
4-bromo-5-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-5-11-15-9(8)6-2-1-3-7(4-6)12(13)14/h1-5H |
InChI Key |
NICWCZNFJDOFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10903679.png)

![3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10903684.png)
![5-(difluoromethyl)-4-{[(E)-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903692.png)
![N'-[(E)-(2-methylphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10903698.png)
![4-{[(E)-(5-benzylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903711.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3-methyl-4-nitrobenzamide](/img/structure/B10903722.png)
![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10903730.png)

![1-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-4,6-dimethylpyridin-2(1H)-one](/img/structure/B10903743.png)
![4-methylpyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10903749.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide](/img/structure/B10903750.png)
![N'~1~,N'~5~-bis[(E)-pyridin-2-ylmethylidene]pentanedihydrazide](/img/structure/B10903752.png)
![Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903757.png)
